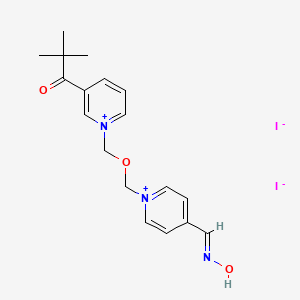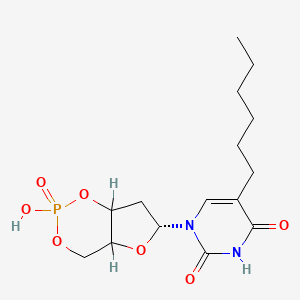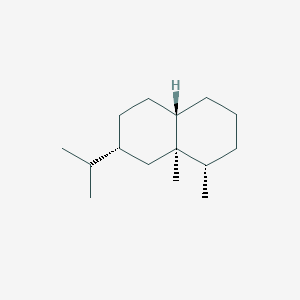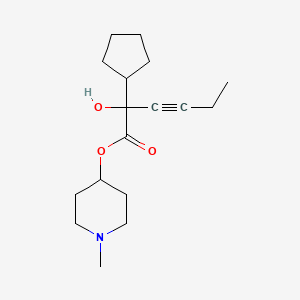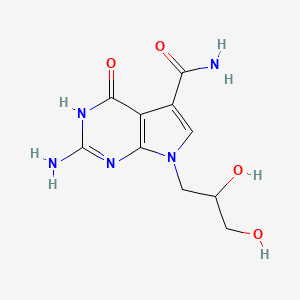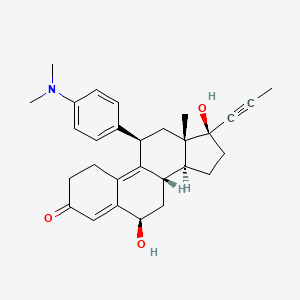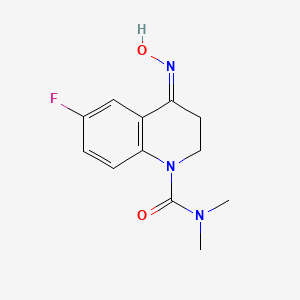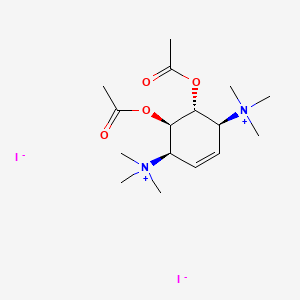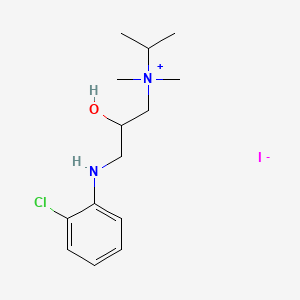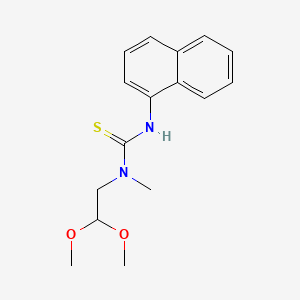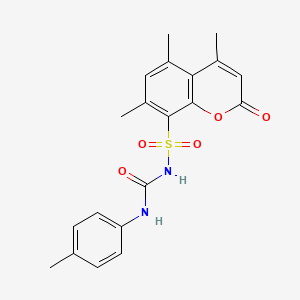
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” typically involves multi-step organic reactions. The starting materials often include substituted benzopyrans and sulfonamide derivatives. Common synthetic routes may involve:
Nitration and Reduction: Nitration of benzopyran followed by reduction to form the corresponding amine.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Acylation: Acylation of the amine group with 4-methylphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzopyran ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, anti-inflammatory agents, and antioxidants. This compound may exhibit similar biological activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which could be explored further.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group may enhance binding affinity to certain proteins, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-8-sulfonamide derivatives: Compounds with similar core structures but different substituents.
4,5,7-Trimethylbenzopyran derivatives: Compounds with variations in the methyl groups or additional functional groups.
Sulfonamide-containing benzopyrans: Compounds with different sulfonamide groups or positions.
Uniqueness
The uniqueness of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
85302-25-6 |
|---|---|
Molecular Formula |
C20H20N2O5S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C20H20N2O5S/c1-11-5-7-15(8-6-11)21-20(24)22-28(25,26)19-14(4)9-12(2)17-13(3)10-16(23)27-18(17)19/h5-10H,1-4H3,(H2,21,22,24) |
InChI Key |
XOIMIULULVCTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=C(C=C(C3=C2OC(=O)C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


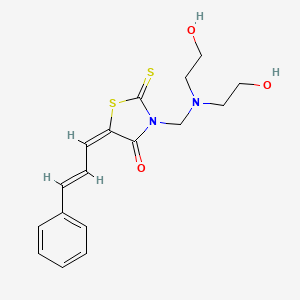
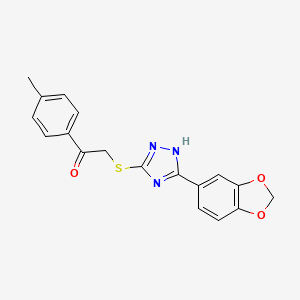
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
